3-Formyl-2-thiophenecarboxylic acid

Description

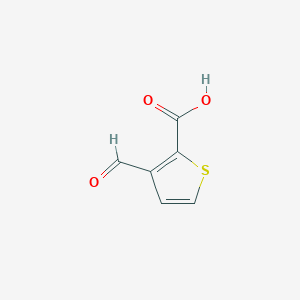

Structure

3D Structure

Propriétés

IUPAC Name |

3-formylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNMORKVPCSMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483950 | |

| Record name | 3-formyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19991-68-5 | |

| Record name | 3-formyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Formyl-2-thiophenecarboxylic acid: Properties, Synthesis, and Applications

Foreword: The Thiophene Scaffold in Modern Chemistry

In the landscape of heterocyclic chemistry, thiophene and its derivatives represent a cornerstone, serving as indispensable building blocks in medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them "privileged structures" for interacting with biological targets. This guide focuses on a particularly valuable bifunctional thiophene: 3-Formyl-2-thiophenecarboxylic acid . The strategic placement of an aldehyde and a carboxylic acid on adjacent positions of the thiophene ring creates a molecule primed for a diverse array of chemical transformations, making it a highly sought-after intermediate in the synthesis of complex molecular architectures, most notably in the development of novel therapeutics.

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview of its chemical properties, a field-proven synthetic protocol, its characteristic reactivity, and its emerging applications, particularly as a key precursor to a new class of anti-cancer agents.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. 3-Formyl-2-thiophenecarboxylic acid is a solid at room temperature, and its key identifiers and properties are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-formylthiophene-2-carboxylic acid | [1] |

| CAS Number | 19991-68-5 | [1] |

| Molecular Formula | C₆H₄O₃S | [1] |

| Molecular Weight | 156.16 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 147-149 °C |

Spectroscopic Signature

The unique arrangement of functional groups in 3-Formyl-2-thiophenecarboxylic acid gives rise to a distinct spectroscopic fingerprint. While experimental spectra for this specific compound are not widely published, a predicted analysis based on established principles provides a reliable guide for characterization.[2][3][4][5]

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and aldehyde groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2][6]

-

C-H Stretch (Aldehyde): A weaker, but sharp, pair of peaks may be observed around 2830 cm⁻¹ and 2730 cm⁻¹.

-

C=O Stretch (Carbonyls): Two distinct, strong, and sharp peaks are anticipated in the carbonyl region. The carboxylic acid C=O stretch is expected around 1680-1710 cm⁻¹, while the aldehyde C=O stretch, being conjugated with the thiophene ring, will appear at a slightly lower wavenumber, likely in the 1660-1690 cm⁻¹ range.

-

C-O Stretch (Carboxylic Acid): A strong band between 1210-1320 cm⁻¹ corresponding to the C-O single bond stretch is also expected.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be highly informative.

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically >10 ppm.[7]

-

Aldehyde Proton (-CHO): A distinct singlet will appear in the 9.5-10.5 ppm region.

-

Thiophene Protons: The two protons on the thiophene ring are in different chemical environments and will appear as doublets in the aromatic region (7.0-8.5 ppm), showing coupling to each other.

-

-

¹³C NMR: The carbon spectrum will clearly show all six carbon atoms.

-

Carbonyl Carbons (C=O): The two carbonyl carbons will be the most downfield signals. The carboxylic acid carbon is expected in the 165-180 ppm range, while the aldehyde carbon will be further downfield, typically in the 185-200 ppm range.[8]

-

Thiophene Carbons: The four carbons of the thiophene ring will resonate in the 120-150 ppm region. The carbons directly attached to the electron-withdrawing substituents (C2 and C3) will be the most deshielded within this group.

-

Synthesis of 3-Formyl-2-thiophenecarboxylic acid

The synthesis of this key intermediate can be approached through several strategic pathways, typically involving the introduction of the formyl and carboxyl groups onto a pre-existing thiophene ring. A common and reliable method involves the ortho-lithiation of a protected thiophene carboxylic acid followed by formylation. However, a more direct and frequently cited approach in recent literature, particularly for accessing precursors to FTO inhibitors, involves a bromine-lithium exchange followed by carboxylation.

Synthetic Workflow: Lithiation and Carboxylation

A robust method starts from the commercially available 3-bromothiophene, introducing the formyl group first, followed by the carboxylic acid. This sequence leverages the directing effect of the bromo-group and the subsequent ease of introducing the carboxyl functionality.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from procedures for creating substituted thiophenes.[9][10]

Step 1: Synthesis of 3-Bromo-2-formylthiophene

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: To the cooled THF, add 3-bromothiophene (1.0 eq.). Stir the solution for 5-10 minutes. Slowly, add n-butyllithium (1.05 eq., typically 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. The causality here is critical: the bromine at the 3-position directs the deprotonation (lithiation) to the adjacent C2 position. Stir the resulting mixture at this temperature for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the reaction mixture. The rationale for using DMF is its role as an electrophilic source of the formyl group.

-

Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-bromo-2-formylthiophene.

Step 2: Synthesis of 3-Formyl-2-thiophenecarboxylic acid

-

Reaction Setup: In a similar inert-atmosphere setup, dissolve the purified 3-bromo-2-formylthiophene (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Halogen-Metal Exchange: Slowly add n-butyllithium (1.05 eq.) dropwise. This step performs a bromine-lithium exchange, generating a lithiated thiophene species at the C3 position, which is now a potent nucleophile. Stir for 1 hour at -78 °C.

-

Carboxylation: Carefully add crushed dry ice (solid CO₂, an excess) to the reaction mixture in small portions. The lithiated intermediate attacks the carbon of CO₂. Allow the mixture to slowly warm to room temperature overnight as the CO₂ sublimes.

-

Workup and Isolation: Quench the reaction with water. Acidify the aqueous layer to a pH of ~2 using 1 M HCl. This protonates the carboxylate salt to form the desired carboxylic acid, which will often precipitate. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting solid can be recrystallized (e.g., from a water/ethanol mixture) to afford pure 3-Formyl-2-thiophenecarboxylic acid.[11]

Chemical Reactivity: A Trifecta of Functionality

The synthetic utility of 3-Formyl-2-thiophenecarboxylic acid stems from the distinct reactivity of its three key components: the carboxylic acid, the aldehyde, and the thiophene ring. This allows for selective and sequential modifications, making it a versatile scaffold.

-

Carboxylic Acid Group: This site is ideal for nucleophilic acyl substitution.

-

Esterification: Classic Fischer esterification with an alcohol under acidic catalysis yields the corresponding ester. This is often a primary step to protect the acid or modify solubility.

-

Amidation: Reaction with primary or secondary amines, typically mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or HATU, forms amides. This is a cornerstone reaction in medicinal chemistry for building larger molecules.

-

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid into the highly reactive acid chloride, a precursor for esters, amides, and Friedel-Crafts reactions.

-

-

Formyl (Aldehyde) Group: The aldehyde is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

-

Reduction: Selective reduction with mild agents like sodium borohydride (NaBH₄) will convert the aldehyde to a primary alcohol without affecting the carboxylic acid.

-

Reductive Amination: This powerful transformation involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to form a new amine. This is a key strategy for linking molecular fragments.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, enabling carbon chain extension.

-

-

Thiophene Ring: The thiophene ring itself can undergo electrophilic aromatic substitution. The existing substituents are electron-withdrawing, which deactivates the ring. However, substitution is still possible, and it is directed to the C5 position, which is the most electron-rich and sterically accessible site. Halogenation with reagents like N-bromosuccinimide (NBS) can introduce a bromine atom at the 5-position, providing another handle for cross-coupling reactions.

Applications in Drug Discovery: A Precursor for FTO Inhibitors

A prominent and cutting-edge application of 3-Formyl-2-thiophenecarboxylic acid is as a key starting material for the synthesis of inhibitors targeting the Fat Mass and Obesity-associated (FTO) protein .[12] FTO is an enzyme that removes methyl groups from RNA (an RNA demethylase) and has been identified as a critical oncogenic driver in various cancers, particularly Acute Myeloid Leukemia (AML).[12] Therefore, inhibiting FTO is a promising therapeutic strategy.

Recent studies have identified a class of compounds, 3-arylaminothiophenic-2-carboxylic acids , as potent and selective FTO inhibitors.[12] The synthesis of these inhibitors relies on the versatile reactivity of 3-Formyl-2-thiophenecarboxylic acid.

The typical synthetic route involves the reductive amination of 3-Formyl-2-thiophenecarboxylic acid with a substituted aniline. This reaction directly forges the crucial C-N bond, linking the thiophene core to the aryl "A-ring" of the inhibitor, demonstrating a direct and efficient application of this building block's inherent functionality.

Safety and Handling

As a laboratory chemical, 3-Formyl-2-thiophenecarboxylic acid requires standard safety precautions.

-

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Formyl-2-thiophenecarboxylic acid is more than just a simple heterocyclic compound; it is a strategically designed synthetic intermediate offering a confluence of reactivity. Its adjacent aldehyde and carboxylic acid functionalities, coupled with the potential for further substitution on the thiophene ring, provide chemists with a powerful tool for constructing complex molecules with high precision. Its emerging role in the synthesis of targeted cancer therapeutics like FTO inhibitors underscores its growing importance in modern drug discovery and solidifies its status as a key building block for future innovations.

References

-

Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. (2025). European Journal of Medicinal Chemistry. [Link]

-

Formyl and Acyl Derivatives of Thiophenes and their Reactions. (n.d.). ResearchGate. [Link]

-

3-Formylthiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

thiophene-2-carboxylic acid. (n.d.). Stenutz. Retrieved January 15, 2026, from [Link]

-

Supporting Information: Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. (n.d.). University of British Columbia. [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. [Link]

-

3-bromothiophene. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

-

Chemical shifts. (n.d.). University of Potsdam. [Link]

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (2019). ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 15, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

-

3-Thiophenecarboxylic acid, 2-formyl-5-methyl-. (n.d.). AOBChem. Retrieved January 15, 2026, from [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

-

IR Chart. (n.d.). UCLA. Retrieved January 15, 2026, from [Link]

-

2‐Arylamino‐thiophen‐3‐carbonsäurederivate. (n.d.). Semantic Scholar. [Link]

- Preparation method of 2-thiophenecarboxylic acid. (2012).

-

Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. (2017). The Royal Society of Chemistry. [Link]

-

Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.). ResearchGate. [Link]

-

Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. (2021). MDPI. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

Sources

- 1. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Formyl-2-thiophenecarboxylic acid

This guide offers a detailed exploration of the spectroscopic characteristics of 3-Formyl-2-thiophenecarboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document provides a comprehensive analysis of its structural features through an examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

3-Formyl-2-thiophenecarboxylic acid (C₆H₄O₃S) is a bifunctional thiophene derivative incorporating both a carboxylic acid and an aldehyde group.[1] Thiophene and its derivatives are well-established as important scaffolds in medicinal chemistry due to their diverse biological activities.[2] The presence of reactive aldehyde and carboxylic acid functionalities on the thiophene ring makes this molecule a versatile building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in synthetic transformations.

Molecular Structure and Spectroscopic Correlation

The structural arrangement of 3-Formyl-2-thiophenecarboxylic acid dictates its unique spectroscopic signature. The following diagram illustrates the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced in the spectral analysis.

Caption: Molecular structure of 3-Formyl-2-thiophenecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for 3-Formyl-2-thiophenecarboxylic acid, the following analysis is based on established chemical shift ranges for analogous structures and general principles of NMR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Formyl-2-thiophenecarboxylic acid is expected to exhibit distinct signals corresponding to the thiophene ring protons, the aldehyde proton, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Formyl-2-thiophenecarboxylic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.2 - 7.5 | Doublet | 4.0 - 6.0 |

| H5 | 7.8 - 8.1 | Doublet | 4.0 - 6.0 |

| Aldehyde-H | 9.8 - 10.5 | Singlet | - |

| Carboxyl-H | 11.0 - 13.0 (broad) | Singlet | - |

Interpretation:

-

Thiophene Protons (H4 and H5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent carboxylic acid and formyl groups will deshield these protons, causing them to resonate in the aromatic region.

-

Aldehyde Proton: The proton of the formyl group is highly deshielded and is anticipated to appear as a sharp singlet in the downfield region of the spectrum.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is also significantly deshielded and typically appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Formyl-2-thiophenecarboxylic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 | 135 - 140 |

| C4 | 125 - 130 |

| C5 | 130 - 135 |

| C=O (Aldehyde) | 185 - 195 |

| C=O (Carboxyl) | 165 - 175 |

Interpretation:

-

Thiophene Carbons: The carbons of the thiophene ring are expected to resonate in the aromatic region. The carbons directly attached to the electron-withdrawing substituents (C2 and C3) will be the most deshielded.

-

Carbonyl Carbons: The carbon atoms of the aldehyde and carboxylic acid carbonyl groups are highly deshielded and will appear at the downfield end of the spectrum, with the aldehyde carbon typically resonating at a higher chemical shift than the carboxylic acid carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Formyl-2-thiophenecarboxylic acid will be characterized by the vibrational frequencies of its key functional groups.

Table 3: Characteristic IR Absorption Bands for 3-Formyl-2-thiophenecarboxylic acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching (H-bonded) | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aldehyde C-H | Stretching | 2850 - 2750 | Medium, Sharp |

| Aldehyde C=O | Stretching | 1700 - 1680 | Strong |

| Carboxylic Acid C=O | Stretching | 1720 - 1700 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| C-O | Stretching | 1320 - 1210 | Strong |

| C-S | Stretching | 800 - 600 | Medium |

Interpretation:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C=O Stretches: Two distinct, strong carbonyl stretching bands are anticipated. The band for the carboxylic acid carbonyl will likely appear at a slightly higher wavenumber than the aldehyde carbonyl, which may be influenced by conjugation with the thiophene ring.

-

C-H Stretches: Aromatic C-H stretching bands will be observed around 3100-3000 cm⁻¹, while the characteristic aldehyde C-H stretching will appear as two weaker bands around 2850 and 2750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The PubChem database contains a GC-MS spectrum for 3-Formyl-2-thiophenecarboxylic acid.[1]

Table 4: Key Mass Spectrometry Data for 3-Formyl-2-thiophenecarboxylic acid

| Parameter | Value |

| Molecular Formula | C₆H₄O₃S |

| Molecular Weight | 156.16 g/mol |

| Exact Mass | 155.98811 u |

| Major Fragments (m/z) | 156 (M⁺), 139, 111, 83, 45 |

Interpretation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. Common fragmentation pathways would involve the loss of the hydroxyl radical (-OH) from the carboxylic acid group to give a fragment at m/z 139, and the loss of the entire carboxyl group (-COOH) to yield a fragment at m/z 111. Further fragmentation of the thiophene ring would lead to smaller fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Acquisition

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Acquisition (ATR Method)

Caption: General workflow for ATR-IR data acquisition.

Mass Spectrometry Acquisition (GC-MS)

Caption: General workflow for GC-MS data acquisition.

Conclusion

The spectroscopic data of 3-Formyl-2-thiophenecarboxylic acid provides a detailed fingerprint of its molecular structure. The predicted NMR spectra offer a roadmap for its identification through the characteristic chemical shifts of its aromatic, aldehydic, and carboxylic protons and carbons. The IR spectrum serves as a rapid method for confirming the presence of the key hydroxyl and carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic analysis is indispensable for any researcher or drug development professional working with this versatile thiophene derivative.

References

-

PubChem. 3-Formylthiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

AOBChem. 3-Thiophenecarboxylic acid, 2-formyl-5-methyl-. [Link]

-

Khusnutdinov, R. I., et al. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC 2004 (xi) 53-60. [Link]

-

ResearchGate. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

- Google Patents. Preparation method of 2-thiophenecarboxylic acid.

-

ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

-

ResearchGate. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]

Sources

3-Formyl-2-thiophenecarboxylic acid CAS number and structure

An In-depth Technical Guide to 3-Formyl-2-thiophenecarboxylic acid

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, heterocyclic compounds are indispensable scaffolds. Among these, thiophene and its derivatives stand out for their wide range of therapeutic properties and industrial applications.[1][2] Thiophene-containing molecules have been successfully developed as anti-inflammatory, anti-cancer, and anti-viral agents, underscoring the privileged nature of this sulfur-containing ring system in medicinal chemistry.[2][3]

This technical guide provides a comprehensive overview of 3-Formyl-2-thiophenecarboxylic acid , a bifunctional thiophene derivative poised for significant utility in synthetic chemistry. Its structure, featuring both a carboxylic acid and an aldehyde, offers two distinct points for chemical modification, making it a valuable intermediate for constructing complex molecular architectures. This document will detail its chemical identity, a robust synthetic protocol, methods for structural verification, key applications, and essential safety protocols, providing researchers and drug development professionals with a practical and in-depth resource.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. 3-Formyl-2-thiophenecarboxylic acid is definitively identified by its CAS number and structural formula.

-

IUPAC Name : 3-formylthiophene-2-carboxylic acid[4]

-

Synonyms : 3-carboxy-2-thiophenealdehyde, 3-formyl-2-thenoic acid

-

CAS Number : 19991-68-5[4]

-

Molecular Formula : C₆H₄O₃S[4]

-

Molecular Weight : 156.16 g/mol [4]

The molecule's structure consists of a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a formyl (aldehyde) group.

Caption: Chemical structure of 3-Formyl-2-thiophenecarboxylic acid.

A summary of its key computed and experimental properties is provided below.

| Property | Value | Source |

| Molecular Weight | 156.16 g/mol | PubChem[4] |

| Molecular Formula | C₆H₄O₃S | PubChem[4] |

| Appearance | Off-white to pale yellow crystalline powder | Inferred from related compounds[5] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[4] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[4] |

| Polar Surface Area | 82.6 Ų | PubChem (Computed)[4] |

| XLogP3 | 0.9 | PubChem (Computed)[4] |

Synthesis and Purification: A Directed ortho-Metalation Approach

While multiple routes to substituted thiophenes exist, a robust and logical strategy for the targeted synthesis of 3-Formyl-2-thiophenecarboxylic acid involves a directed ortho-metalation-formylation sequence starting from the commercially available 2-thiophenecarboxylic acid. This approach leverages the directing ability of the carboxylate group to achieve regioselective functionalization at the adjacent C3 position.

Causality of the Synthetic Design: The carboxylic acid proton is the most acidic site on the starting material. The proton at the C5 position is the next most acidic due to its proximity to the sulfur atom. However, by using two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), we can perform a double deprotonation. The first equivalent forms the lithium carboxylate. This lithium salt then coordinates the second equivalent of LDA, directing the deprotonation specifically to the adjacent C3 position (ortho position), forming a dianion intermediate. This intermediate can then be trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group at the desired position.

Caption: Proposed workflow for the synthesis of 3-Formyl-2-thiophenecarboxylic acid.

Experimental Protocol

This protocol is a self-validating system. Successful execution will yield a product whose spectroscopic data must match the expected profile for the target compound.

-

Preparation of the Reaction Vessel: A three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

Formation of the Dianion:

-

The flask is charged with 2-thiophenecarboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of LDA (2.2 eq, commercially available or freshly prepared) in THF is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to 0 °C and stirred for 2 hours to ensure complete formation of the dianion.

-

-

Formylation:

-

The reaction mixture is re-cooled to -78 °C.

-

Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise.

-

The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

-

Workup and Isolation:

-

The reaction is cautiously quenched by pouring it into a beaker containing crushed ice and 1 M hydrochloric acid (HCl), adjusting the pH to ~2.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

-

Purification:

-

The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 3-Formyl-2-thiophenecarboxylic acid.

-

Spectroscopic Characterization and Structural Verification

Confirmation of the product's identity is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups and analysis of similar structures.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group.[6]

-

C-H Stretch (Aldehyde): Two weak but sharp peaks are anticipated near 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet).[6]

-

C=O Stretch (Carbonyls): Two distinct, strong absorptions are expected in the carbonyl region. The carboxylic acid C=O stretch should appear around 1710 cm⁻¹ (dimeric), while the conjugated aldehyde C=O stretch will likely be slightly lower, around 1680-1700 cm⁻¹.[6]

-

C=C Stretch (Thiophene Ring): Absorptions in the 1500-1400 cm⁻¹ region are characteristic of the aromatic thiophene ring vibrations.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous confirmation of the connectivity and chemical environment of each proton and carbon atom.

-

¹H NMR (in DMSO-d₆):

-

~13-14 ppm (singlet, 1H): The highly deshielded carboxylic acid proton. The exact shift is concentration-dependent. This peak will disappear upon addition of D₂O.[8]

-

~9.8-10.0 ppm (singlet, 1H): The aldehyde proton.

-

~7.5-8.0 ppm (doublet, 1H): The thiophene ring proton at the C4 position.

-

~7.2-7.6 ppm (doublet, 1H): The thiophene ring proton at the C5 position, coupled to the C4 proton.

-

-

¹³C NMR (in DMSO-d₆):

-

~185-190 ppm: The aldehyde carbonyl carbon.

-

~162-165 ppm: The carboxylic acid carbonyl carbon.[8]

-

~130-145 ppm: Four distinct signals corresponding to the four carbon atoms of the thiophene ring.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds precisely to the molecular formula C₆H₄O₃S.

Applications in Research and Drug Development

The synthetic value of 3-Formyl-2-thiophenecarboxylic acid lies in its bifunctional nature. The aldehyde and carboxylic acid groups can be manipulated selectively or used in concert to build complex molecular scaffolds, making it a highly attractive intermediate for synthetic chemists.[5]

Caption: Role as a bifunctional intermediate in synthetic chemistry.

-

Medicinal Chemistry: Thiophene is a well-established pharmacophore found in numerous FDA-approved drugs.[3] This compound serves as an ideal starting point for generating libraries of novel drug candidates.

-

Amide Formation: The carboxylic acid can be readily converted to amides using standard coupling reagents (e.g., HATU, EDC), allowing for the exploration of a wide range of amine substituents.

-

Reductive Amination: The aldehyde is a handle for introducing diverse amine functionalities via reductive amination, a cornerstone reaction in medicinal chemistry for producing secondary and tertiary amines.

-

-

Materials Science: Thiophene-based polymers are known for their conductive properties.[1] This molecule can be used as a functionalized monomer to synthesize polymers with tailored electronic or optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. Based on the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents several hazards.[4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

3-Formyl-2-thiophenecarboxylic acid is a potent and versatile chemical intermediate. Its defined structure, accessible synthesis via established organometallic techniques, and dual functional handles make it a valuable building block for researchers in drug discovery, agrochemicals, and materials science. By understanding its properties, synthesis, and safe handling procedures as outlined in this guide, scientists can effectively leverage this molecule to accelerate the development of novel and impactful chemical entities.

References

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

- Supporting Information for a scientific publication.Angewandte Chemie International Edition.

-

Thiophene-2-carboxaldehyde. Wikipedia. [Link]

-

3-Thiophenecarboxylic acid, 2-formyl-5-methyl-. AOBChem. [Link]

- Preparation of thiophene-2-aldehydes.

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

-

Thiophene-2-carboxaldehyde. ChemBK. [Link]

-

3-Formylthiophene-2-carboxylic acid. PubChem. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. [Link]

-

5-Formyl-2-thiophenecarboxylic Acid: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

-

3-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. [Link]

-

Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. News-Medical.net. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

-

2-Thiophenecarboxylic acid. PubChem. [Link]

-

Therapeutic importance of synthetic thiophene. National Institutes of Health (NIH). [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3-Formyl-2-thiophenecarboxylic acid in Organic Solvents: A Predictive and Methodological Approach

Abstract: 3-Formyl-2-thiophenecarboxylic acid is a bespoke building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its solubility in organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the expected solubility of this compound based on its molecular architecture and offers a detailed experimental protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for handling this and structurally similar reagents.

Introduction: The Critical Role of Solubility

The selection of an appropriate solvent is a cornerstone of successful chemical synthesis and purification. For a multifunctional compound like 3-Formyl-2-thiophenecarboxylic acid, solubility is not merely a physical constant but a critical parameter that influences reaction kinetics, impurity profiles, and the feasibility of crystallization. A thorough understanding of its solubility profile enables chemists to design more efficient reaction media, streamline work-up procedures, and develop robust purification protocols.

While extensive empirical data for this specific molecule is not widely published, a predictive analysis based on its physicochemical properties and comparison with related structures can provide a strong directional hypothesis for solvent screening.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a given solvent is dictated by the principle of "like dissolves like." This can be rationalized by examining the polarity, hydrogen bonding capabilities, and acidic/basic nature of the molecule .

Molecular Structure Analysis:

3-Formyl-2-thiophenecarboxylic acid (MW: 156.16 g/mol , Formula: C₆H₄O₃S) possesses three key functional components that dictate its solubility[1]:

-

Thiophene Ring: A heterocyclic aromatic ring that contributes some non-polar character but whose sulfur heteroatom can participate in dipole-dipole interactions.

-

Carboxylic Acid (-COOH): A highly polar group that is a strong hydrogen bond donor and acceptor. Its acidic proton makes the molecule's solubility highly dependent on the basicity of the solvent.

-

Aldehyde (-CHO): A polar group that acts as a strong hydrogen bond acceptor.

The combination of a strong hydrogen bond donor/acceptor (carboxylic acid) and a strong acceptor (aldehyde) on a relatively small aromatic scaffold suggests that the molecule is highly polar.

Predicted Solubility Profile:

Based on this structural analysis, we can predict its solubility across different solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar carboxylic acid and aldehyde groups. The behavior would be similar to the parent 2-thiophenecarboxylic acid, which is known to be soluble in ethanol[2].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, THF): High to moderate solubility is predicted. Solvents like DMSO and DMF are excellent hydrogen bond acceptors and highly polar, making them ideal candidates for dissolving this compound. Acetone and THF, being less polar, are also expected to be effective solvents due to their ability to accept hydrogen bonds from the carboxylic acid group.

-

Non-Polar Solvents (e.g., Hexanes, Toluene, Cyclohexane): Very low to negligible solubility is expected. The high polarity of the molecule is incompatible with the non-polar nature of these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Low to moderate solubility is predicted. While more polar than hydrocarbons, their hydrogen bonding capability is limited. The parent 2-thiophenecarboxylic acid is only slightly soluble in chloroform[2].

This predictive analysis provides a strong starting point for solvent selection, which must be confirmed by empirical testing.

A Protocol for the Experimental Determination of Solubility

The following protocol provides a systematic approach to determine both the qualitative and quantitative solubility of 3-Formyl-2-thiophenecarboxylic acid. This methodology is designed to be self-validating and ensures data accuracy.

Materials and Equipment

-

3-Formyl-2-thiophenecarboxylic acid (solid)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes

-

HPLC or UV-Vis spectrophotometer

-

Class A volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Scintillation vials or other sealable glass vials (e.g., 4 mL)

-

Selection of organic solvents (HPLC grade)

Experimental Workflow Diagram

The overall process for determining quantitative solubility is outlined below.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology (Quantitative)

This method, known as the isothermal shake-flask method, is considered the gold standard for solubility determination[3].

-

Preparation of Stock Vials: Add an excess amount of solid 3-Formyl-2-thiophenecarboxylic acid to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point of ~20-30 mg is typically adequate for a 1 mL solvent volume.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. Causality Note: A long equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute[3].

-

Sample Collection: After equilibration, remove the vials and let them stand undisturbed at the same temperature, allowing the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Note: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample to determine the concentration of the solute. A pre-established calibration curve is required for accurate quantification.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in units such as mg/mL or mol/L.

Qualitative Solubility Test

For rapid screening, a qualitative test can be performed[4][5][6].

-

Add approximately 20 mg of the compound to a small test tube.

-

Add the solvent of interest in 0.5 mL portions, up to a total of 1.5 mL.

-

After each addition, vortex the tube vigorously for 30 seconds.

-

Observe and record whether the solid dissolves completely. Classify as "Soluble," "Partially Soluble," or "Insoluble."

Summary of Predicted and Experimental Data

The table below should be populated with experimental data obtained from the protocol in Section 3. The predictive assessment is included for initial guidance.

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate-High | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | To be determined |

| Dichloromethane (DCM) | Chlorinated | Low-Moderate | To be determined |

| Toluene | Aromatic Hydrocarbon | Very Low | To be determined |

| Hexanes | Aliphatic Hydrocarbon | Insoluble | To be determined |

Practical Applications of Solubility Data

-

Reaction Chemistry: The choice of solvent can dramatically affect reaction outcomes. Knowing that 3-Formyl-2-thiophenecarboxylic acid is likely soluble in polar aprotic solvents like DMF or DMSO is valuable for reactions requiring such conditions, like nucleophilic aromatic substitutions or couplings.

-

Purification by Crystallization: A successful crystallization requires a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. A moderately soluble solvent like isopropanol or a mixed solvent system (e.g., Toluene/Methanol) could be an excellent starting point for developing a crystallization protocol. The solubility data is essential for selecting the primary solvent and the anti-solvent.

-

Chromatography: Understanding solubility helps in preparing samples for chromatographic analysis and purification, ensuring the compound does not precipitate on the column.

Conclusion

While published solubility data for 3-Formyl-2-thiophenecarboxylic acid is scarce, a systematic analysis of its molecular structure allows for a robust predictive framework. The compound is anticipated to be highly soluble in polar protic and aprotic organic solvents and poorly soluble in non-polar and some chlorinated solvents. This guide provides the necessary theoretical foundation and a detailed, validated experimental protocol for researchers to determine the precise solubility in solvents relevant to their work, enabling more efficient and effective process development in their scientific endeavors.

References

-

PubChem. (n.d.). 3-Formylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Chemcasts. (n.d.). Properties of 3-Thiophenecarboxylic acid, 5-formyl-, methyl ester. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Alfa Aesar. (2025). Safety Data Sheet: Thiophene-2-carboxaldehyde. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Thiophene-2-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 3. quora.com [quora.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

A Theoretical and Practical Guide to 3-Formyl-2-thiophenecarboxylic Acid: A Key Intermediate in Medicinal Chemistry

This technical guide provides an in-depth exploration of 3-Formyl-2-thiophenecarboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] 3-Formyl-2-thiophenecarboxylic acid, with its dual reactive sites—a carboxylic acid and an aldehyde—serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials.

This document delves into the theoretical underpinnings of this molecule's structure and reactivity, supported by computational analysis, and provides practical guidance on its synthesis and characterization. By bridging theoretical insights with experimental protocols, this guide aims to empower researchers to fully leverage the potential of this valuable chemical entity.

Part 1: Molecular Architecture and Electronic Landscape

Optimized Molecular Geometry

The optimized geometry of 3-Formyl-2-thiophenecarboxylic acid is predicted to be planar, with the carboxylic acid and formyl groups oriented to minimize steric hindrance and maximize electronic conjugation. Based on the study of 3-thiophenecarboxylic acid, we can predict the key bond lengths and angles.[6] The presence of the electron-withdrawing formyl group is anticipated to slightly shorten the C3-C4 bond and influence the bond angles around the C3 carbon.

Table 1: Predicted Geometrical Parameters of 3-Formyl-2-thiophenecarboxylic Acid (Based on DFT Calculations of 3-Thiophenecarboxylic Acid)

| Parameter | Predicted Value | Rationale for Prediction |

| C2-C3 Bond Length | ~1.43 Å | Standard C-C single bond in a conjugated system. |

| C3-C4 Bond Length | ~1.38 Å | Electron-withdrawing formyl group may induce slight shortening. |

| C4-C5 Bond Length | ~1.42 Å | Typical C-C bond in a thiophene ring. |

| C2=O (Carboxyl) Bond Length | ~1.22 Å | Characteristic double bond length. |

| C3=O (Formyl) Bond Length | ~1.21 Å | Characteristic double bond length. |

| O-H (Carboxyl) Bond Length | ~0.97 Å | Standard O-H single bond length. |

| C2-C3-C4 Bond Angle | ~125° | Influenced by the steric bulk of the adjacent substituents. |

| S-C2-C3 Bond Angle | ~111° | Typical bond angle in a five-membered heterocyclic ring. |

Note: These are predicted values and should be confirmed by experimental or specific computational studies.

Caption: Predicted molecular structure of 3-Formyl-2-thiophenecarboxylic acid.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy level indicates the ability to donate electrons (nucleophilicity), while the LUMO energy level reflects the ability to accept electrons (electrophilicity).[8][9][10] The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[10]

For 3-thiophenecarboxylic acid, DFT calculations have shown the HOMO to be localized primarily on the thiophene ring, particularly the sulfur atom and the C4-C5 bond, while the LUMO is distributed over the carboxylic acid group and the C2-C3 bond.[7] The introduction of the electron-withdrawing formyl group at the 3-position is expected to lower the energy of both the HOMO and LUMO. This would make the molecule a better electron acceptor (more electrophilic) and a poorer electron donor (less nucleophilic). The HOMO-LUMO gap is also predicted to decrease, suggesting an overall increase in reactivity, particularly towards nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies of 3-Formyl-2-thiophenecarboxylic Acid

| Orbital | Predicted Energy (eV) | Expected Localization |

| HOMO | ~ -7.0 eV | Thiophene ring (S, C4, C5) |

| LUMO | ~ -2.5 eV | Formyl and Carboxyl groups, C2-C3 bond |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates moderate reactivity |

Note: These are estimated values based on related compounds and the electronic effect of the formyl group.

Caption: Predicted HOMO-LUMO energy levels for 3-Formyl-2-thiophenecarboxylic acid.

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[11][12][13] In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow regions denote neutral or intermediate potential.

For 3-Formyl-2-thiophenecarboxylic acid, the MEP map is predicted to show a strong negative potential (red) around the oxygen atoms of both the carboxyl and formyl groups, making them prime targets for electrophiles. A significant positive potential (blue) is expected around the hydrogen atom of the carboxylic acid, indicating its acidic nature. The formyl proton will also exhibit a positive potential. The thiophene ring will likely show a more complex potential distribution, with the sulfur atom having a slightly negative potential and the ring carbons being relatively electron-deficient due to the two electron-withdrawing groups.

Caption: Predicted regions of electrostatic potential on 3-Formyl-2-thiophenecarboxylic acid.

Part 2: Synthesis and Characterization

A reliable and reproducible synthesis protocol is crucial for any further application of a chemical compound. While a single, definitive procedure for 3-Formyl-2-thiophenecarboxylic acid is not universally cited, a robust synthesis can be designed based on established methods for the functionalization of thiophene rings.[14][15][16]

Proposed Synthetic Protocol

The following is a proposed multi-step synthesis of 3-Formyl-2-thiophenecarboxylic acid starting from commercially available 2-thiophenecarboxylic acid. This protocol is based on a combination of established organic reactions and requires careful execution and monitoring.

Step 1: Protection of the Carboxylic Acid

-

Rationale: To prevent the carboxylic acid from interfering with the subsequent formylation step, it must be protected, typically as an ester.

-

Procedure:

-

Dissolve 2-thiophenecarboxylic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-thiophenecarboxylate.

-

Step 2: Vilsmeier-Haack Formylation

-

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto an electron-rich aromatic ring.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool a mixture of dimethylformamide (DMF, 3.0 eq) and phosphorus oxychloride (POCl₃, 1.2 eq) to 0°C with constant stirring.

-

Slowly add a solution of methyl 2-thiophenecarboxylate (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a cold solution of sodium hydroxide until it is alkaline.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-formyl-2-thiophenecarboxylate.

-

Step 3: Hydrolysis of the Ester

-

Rationale: The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

-

Procedure:

-

Dissolve methyl 3-formyl-2-thiophenecarboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) and reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with cold, dilute hydrochloric acid until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-Formyl-2-thiophenecarboxylic acid.

-

Caption: Proposed synthetic workflow for 3-Formyl-2-thiophenecarboxylic acid.

Spectroscopic Characterization

The identity and purity of the synthesized 3-Formyl-2-thiophenecarboxylic acid should be confirmed using a combination of spectroscopic techniques.

Table 3: Predicted Spectroscopic Data for 3-Formyl-2-thiophenecarboxylic Acid

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | δ 10.0-11.0 (s, 1H, COOH), δ 9.8-10.0 (s, 1H, CHO), δ 7.5-8.0 (d, 1H, H4), δ 7.0-7.5 (d, 1H, H5) | The acidic proton of the carboxylic acid is highly deshielded.[17] The aldehydic proton is also significantly deshielded. The thiophene protons will appear as doublets due to coupling. |

| ¹³C NMR | δ 180-190 (CHO), δ 165-175 (COOH), δ 125-150 (thiophene carbons) | The carbonyl carbons of the aldehyde and carboxylic acid are highly deshielded.[17] The thiophene carbons will appear in the aromatic region. |

| FTIR (cm⁻¹) | 2500-3300 (broad, O-H stretch), 1700-1720 (C=O stretch, acid dimer), 1670-1690 (C=O stretch, aldehyde), ~1500-1600 (C=C stretch, thiophene) | The broad O-H stretch is characteristic of a carboxylic acid dimer.[18][19] The two carbonyl groups will have distinct stretching frequencies. |

| UV-Vis | λ_max ~280-300 nm | Thiophene derivatives typically show strong absorption in the UV region.[20] The presence of the formyl and carboxyl groups will cause a red shift compared to unsubstituted thiophene. The exact λ_max will depend on the solvent. |

Part 3: Applications in Drug Discovery and Development

The thiophene scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2] 3-Formyl-2-thiophenecarboxylic acid, as a bifunctional building block, opens up a vast chemical space for the synthesis of novel drug candidates.

As a Scaffold for Bioactive Molecules

The carboxylic acid and aldehyde functionalities of 3-Formyl-2-thiophenecarboxylic acid can be selectively and orthogonally modified to generate a diverse library of compounds.

-

Carboxylic Acid Modifications: The carboxylic acid can be converted to esters, amides, or acid chlorides, allowing for the introduction of various functional groups and the formation of linkages to other molecular fragments. These modifications can be used to improve pharmacokinetic properties, enhance binding to a biological target, or introduce new pharmacophores.

-

Aldehyde Modifications: The aldehyde group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensation reactions. These transformations are invaluable for introducing nitrogen-containing heterocycles, extending carbon chains, and creating complex molecular architectures.

Caption: Potential applications of 3-Formyl-2-thiophenecarboxylic acid in drug discovery.

Future Perspectives

The theoretical insights and practical protocols presented in this guide provide a solid foundation for the further exploration of 3-Formyl-2-thiophenecarboxylic acid. Future research should focus on:

-

Dedicated Computational Studies: Performing high-level DFT calculations specifically on 3-Formyl-2-thiophenecarboxylic acid to obtain precise data on its geometry, electronic structure, and reactivity.

-

Synthesis Optimization: Refining and optimizing the proposed synthetic protocol to improve yields, reduce reaction times, and enhance overall efficiency.

-

Library Synthesis and Screening: Utilizing the dual reactivity of the molecule to synthesize a diverse library of derivatives for high-throughput screening against various biological targets.

-

Material Science Applications: Investigating the potential of this molecule as a monomer for the synthesis of novel conductive polymers and other functional materials.

By combining theoretical predictions with rigorous experimental work, the scientific community can unlock the full potential of 3-Formyl-2-thiophenecarboxylic acid as a key intermediate in the development of next-generation therapeutics and advanced materials.

References

- Issaoui, N., Ghalla, H., Muthu, S., & Oujia, B. (2014). Molecular structure, vibrational spectra, AIM, HOMO-LUMO, NBO, UV, first order hyperpolarizability, analysis of 3-thiophenecarboxylic acid monomer and dimer by Hartree-Fock and density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1227-1242.

- Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.

- Issaoui, N., Ghalla, H., Muthu, S., & Oujia, B. (2014). The optimized geometry of 3-thiophenecarboxylic acid molecule and its hydrogen bonded dimer with atoms numbering calculated by B3LYP/6-311++G(d,p) method.

- WuXi AppTec. (n.d.).

- Pop, R., Copolovici, L., & Oprean, R. (2017). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 18(11), 2415.

- Terent'ev, A. P., & Gerasimenko, Y. E. (1959). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Zhurnal Obshchei Khimii, 29, 264-267.

- Elgemeie, G. H., & Ali, H. A. (2003). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Chemistry - Section A, 42, 243-247.

- Jeong, H., Kang, Y., Kim, J., & Hong, S. (2019). UV-vis spectral changes showing the formation of 3 (red line) and disappearance of 2a (0.025 mM, black line) upon addition of KOH to 2a in increment of 0.20 equiv. in CH3CN at 20 °C.

- LibreTexts. (2023, January 29). Electrostatic Potential maps. Chemistry LibreTexts.

- Arhangelʹskij, A. V., Melʹnikov, M. Y., & Smirnov, V. A. (2025, January 21). On the practical applicability of modern DFT functionals for chemical computations.

- ResearchGate. (n.d.). HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were....

- EXPO - Software Ic. (n.d.).

- YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube.

- Boschitsch, A. H., & Marc, F. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ChemRxiv.

- ResearchGate. (n.d.). Energies of HOMO-LUMO, energy gap, and hyperpolarizability values of 1....

- ResearchGate. (n.d.). Computationally obtained energy values (in eV) for HOMO- 3, HOMO-2,....

- LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Imoto, E., & Motoi, M. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- Issaoui, N., Ghalla, H., Muthu, S., & Oujia, B. (2015). (PDF) Molecular structure, vibrational spectra, AIM, HOMO-LUMO, NBO, UV, first order hyperpolarizability, analysis of 3-thiophenecarboxylic acid monomer and dimer by Hartree-Fock and density functional theory.

- PubChem. (n.d.). 2-Thiophenecarboxylic acid. PubChem.

- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Calculated UV–Vis spectra for thiophene-2-carbohydrazide.

- ResearchGate. (n.d.). FT-IR spectra of (a) PAT-2 and (b) propargyl-thiophene.

- ResearchGate. (2025, August 9). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). Journal of the Turkish Chemical Society, Section A: Chemistry.

- YouTube. (2023, March 4).

- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.

- LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF.

- National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- ChemicalBook. (n.d.). 2-Thiophenecarboxaldehyde(98-03-3) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 2-Thiophenecarboxylic acid hydrazide(2361-27-5) 13C NMR spectrum. ChemicalBook.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 12. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 15. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to 3-Formyl-2-thiophenecarboxylic acid: Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-2-thiophenecarboxylic acid, a bifunctional thiophene derivative, represents a cornerstone in the synthesis of complex heterocyclic scaffolds. Its unique arrangement of a carboxylic acid and an aldehyde group on a thiophene ring provides a versatile platform for a multitude of chemical transformations. This guide delves into the historical context of its discovery and elucidates the evolution of its synthetic methodologies, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry. The strategic importance of this molecule lies in its utility as a building block for novel therapeutic agents and functional materials.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₄O₃S | [1] |

| Molecular Weight | 156.16 g/mol | [1] |

| CAS Number | 19991-68-5 | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [Generic Supplier Data] |

| Melting Point | 180-182 °C (decomposes) | [Generic Supplier Data] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water | [Generic Supplier Data] |

Spectroscopic data provides the structural fingerprint of the molecule. While a comprehensive set of spectra would be generated for each synthesized batch, typical values are as follows:

-

¹H NMR: Spectral data would reveal characteristic shifts for the aldehyde proton, the thiophene ring protons, and the carboxylic acid proton.

-

¹³C NMR: The carbon spectrum would show distinct peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the carbons of the thiophene ring.

-

IR Spectroscopy: Key vibrational frequencies would be observed for the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and carboxylic acid, and the characteristic C-S stretching of the thiophene ring.

Historical Context and Discovery

The precise historical account of the first synthesis of 3-Formyl-2-thiophenecarboxylic acid is not prominently documented in a singular, seminal publication. Its discovery is more accurately viewed as an outcome of the broader exploration of thiophene chemistry throughout the 20th century. The functionalization of the thiophene ring, a stable aromatic heterocycle discovered by Viktor Meyer in 1882, has been a subject of intense study.[2]